![molecular formula C13H13FN2O2 B1387999 3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1215981-64-8](/img/structure/B1387999.png)
3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid
Overview
Description
The compound “3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-fluorophenyl group and a propanoic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring, the 4-fluorophenyl group, and the propanoic acid group. The fluorine atom in the 4-fluorophenyl group would be expected to have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the pyrazole ring, the 4-fluorophenyl group, and the propanoic acid group. The pyrazole ring is aromatic and relatively stable, but it can participate in various chemical reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the propanoic acid group suggests that the compound would be capable of forming hydrogen bonds, which could affect its solubility and boiling point .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid” are currently unknown
Mode of Action
It is known that the fluorophenyl group in the compound could potentially interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s structure suggests it might interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown .
properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-16-8-10(4-7-12(17)18)13(15-16)9-2-5-11(14)6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHRQBGPQYDHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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